molecular formula C10H9Cl3O2 B15180673 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane CAS No. 84962-76-5

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

Cat. No.: B15180673
CAS No.: 84962-76-5
M. Wt: 267.5 g/mol
InChI Key: CLGGAEHNDWBJKR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of chloromethyl and dichlorophenyl groups makes this compound potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of dichlorophenyl aldehydes or acids.

    Reduction: Formation of dichlorophenyl alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane depends on its specific application. In chemical reactions, the chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-phenyl-1,3-dioxolane
  • 2-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane
  • 2-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-dioxolane

Uniqueness

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is unique due to the presence of both chloromethyl and dichlorophenyl groups, which can influence its reactivity and potential applications. The specific positioning of the chlorine atoms on the phenyl ring can also affect its chemical properties and interactions.

Properties

IUPAC Name

2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c11-6-10(14-3-4-15-10)8-2-1-7(12)5-9(8)13/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGGAEHNDWBJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234004
Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84962-76-5
Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84962-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084962765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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